17-Acetoxy-5a-androsta-2,16-diene
Overview
Description
Preparation Methods
The synthesis of 17-Acetoxy-5a-androsta-2,16-diene typically involves the acetylation of androsta-2,16-dien-17-ol. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
17-Acetoxy-5a-androsta-2,16-diene undergoes various chemical reactions, including:
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various derivatives of the original compound, which can be used in further synthetic applications .
Scientific Research Applications
17-Acetoxy-5a-androsta-2,16-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of 17-Acetoxy-5a-androsta-2,16-diene involves its interaction with androgen receptors in the body. The compound binds to these receptors, leading to the activation of specific signaling pathways that regulate gene expression and cellular functions. This interaction can result in various physiological effects, including modulation of muscle growth and development.
Comparison with Similar Compounds
17-Acetoxy-5a-androsta-2,16-diene can be compared with other similar steroidal compounds, such as:
Androsta-2,16-dien-17-ol: The parent compound from which this compound is derived.
Testosterone: A naturally occurring androgenic steroid with similar biological activity.
Rocuronium: A pharmaceutical derivative used as a muscle relaxant.
The uniqueness of this compound lies in its specific acetoxy functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
[(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15-,16+,17+,18+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPMRHLQYPCJPR-KPKYYQPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677362 | |
Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50588-42-6 | |
Record name | Androsta-2,16-dien-17-ol, 17-acetate, (5α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50588-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050588426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-Androsta-2,16-dien-17-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.